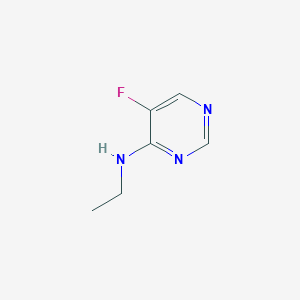

N-ethyl-5-fluoropyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

N-ethyl-5-fluoropyrimidin-4-amine |

InChI |

InChI=1S/C6H8FN3/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |

InChI Key |

OFWCGSDORDMVEW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=NC=C1F |

Origin of Product |

United States |

Mechanistic Investigations of N Ethyl 5 Fluoropyrimidin 4 Amine Reactions

Elucidation of Reaction Pathways for Pyrimidine (B1678525) Formation

The formation of the 5-fluoropyrimidine (B1206419) core, the foundational structure of N-ethyl-5-fluoropyrimidin-4-amine, can be achieved through various synthetic routes involving cyclocondensation reactions. A prominent pathway involves the use of a fluorinated C3 building block, which circumvents the need for harsh late-stage fluorination techniques. nih.gov

One effective method starts with the synthesis of potassium (Z)-2-cyano-2-fluoroethenolate. This key intermediate is prepared in a multi-step process beginning from chloroacetamide. nih.gov The synthesis proceeds through the formation of fluoroacetonitrile, followed by a Claisen condensation with ethyl formate. nih.gov This fluorinated building block is then reacted with a suitable amidine hydrochloride to form the 4-amino-5-fluoropyrimidine ring. Notably, when using amidine hydrochlorides, the reaction proceeds efficiently without the need for basic additives, which are often required for related reactions with guanidinium (B1211019) salts. nih.gov

Another pathway to a related structure, 6-ethyl-5-fluoro-4-hydroxypyrimidine, which is a key intermediate for various pharmaceuticals, involves the reaction of 2-fluoro-3-oxo ethyl valerate (B167501) with formamidine (B1211174) acetate (B1210297). patsnap.com This method highlights the use of different starting materials to achieve the substituted fluoropyrimidine ring system. A similar strategy involves the cyclization of a propionyl-carbonyl enaminated product with formamide (B127407) under basic conditions. google.com These pathways underscore the versatility of cyclocondensation reactions in constructing the pyrimidine heterocycle.

A general scheme for the formation of 2-substituted 5-fluoropyrimidine-4-amines is presented below, based on the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.govresearchgate.net

| R-group of Amidine | Yield of 2-R-5-fluoropyrimidine-4-amine (%) |

| H | 95 |

| Methyl | 92 |

| Ethyl | 89 |

| Phenyl | 98 |

| 4-Nitrophenyl | 91 |

| 4-Chlorophenyl | 93 |

This table illustrates the high efficiency of the cyclocondensation reaction with various substituted amidines to form the corresponding 5-fluoropyrimidine derivatives. nih.govresearchgate.net

Detailed Studies of Amination Mechanisms

The introduction of the N-ethyl group at the 4-position of the 5-fluoropyrimidine ring is typically achieved via a nucleophilic substitution or a reductive amination process.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.org This process involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com In the context of synthesizing this compound, a precursor such as 5-fluoro-4-oxopyrimidine could theoretically be reacted with ethylamine (B1201723) to form an N-ethyl imine, followed by reduction with a suitable hydride agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). youtube.commasterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it is selective for the reduction of the iminium ion in the presence of the original carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.com The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to the imine (or its protonated form, the iminium ion), the actual species that undergoes reduction. wikipedia.org

Alternatively, direct amination can be achieved through nucleophilic aromatic substitution (SNAr), where a suitable leaving group at the 4-position of the pyrimidine ring is displaced by ethylamine. This is a more common and direct route, which will be discussed in more detail in the following section.

Understanding Nucleophilic Substitution at Fluorinated Pyrimidine Centers

The introduction of the ethylamino group onto the 5-fluoropyrimidine ring at the C4 position is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient on electron-deficient heterocyclic systems like pyrimidine, and the presence of the fluorine atom at the 5-position further influences the ring's reactivity.

The mechanism of SNAr involves a two-step addition-elimination process. First, the nucleophile (ethylamine) attacks the electron-deficient carbon atom (C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this complex is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms of the ring. The second step is the rapid elimination of the leaving group (e.g., a halide like chlorine) from the C4 position, which restores the aromaticity of the ring and yields the final product, this compound. stackexchange.com

The regioselectivity of the substitution is governed by the electronic properties of the pyrimidine ring. The carbon atoms at positions 2, 4, and 6 are the most electron-deficient due to the influence of the two ring nitrogen atoms and are therefore the most susceptible to nucleophilic attack.

Role of Intermediates in Reaction Progression

The progression of the synthesis of this compound is characterized by several key intermediates, the nature of which depends on the chosen synthetic pathway.

In Pyrimidine Ring Formation:

Potassium (Z)-2-cyano-2-fluoroethenolate: As discussed in section 3.1, this fluorinated C3 synthon is a critical intermediate when building the pyrimidine ring from acyclic precursors. nih.gov Its use allows for the incorporation of the fluorine atom at an early stage under mild conditions. nih.gov

Enamine Intermediates: In syntheses starting from α-fluoro-β-ketoesters, an enamine is often formed as an intermediate. For example, reacting ethyl α-fluoropropionylacetate with ammonia (B1221849) generates a propionyl-carbonyl enaminated product, which then undergoes cyclization to form the pyrimidine ring. google.com

Knoevenagel and Iminium Intermediates: In multicomponent reactions for synthesizing related pyrimidine structures, the reaction can proceed through a Knoevenagel condensation intermediate, formed between an active methylene (B1212753) compound and an aldehyde. nih.gov This is followed by a Michael addition and subsequent cyclization. An alternative pathway involves the formation of an iminium intermediate from the aldehyde and a base catalyst. nih.gov

In Amination via SNAr:

Meisenheimer Complex: This is the most significant intermediate in the nucleophilic aromatic substitution step. stackexchange.com As ethylamine attacks the C4 position of a 4-substituted-5-fluoropyrimidine, the tetrahedral, negatively charged Meisenheimer complex is formed. The stability of this intermediate, greatly enhanced by the electron-withdrawing properties of the ring nitrogens and the C5-fluoro substituent, is the kinetic and thermodynamic driver for the reaction. stackexchange.com

In Amination via Reductive Amination:

Imine/Iminium Ion: In this hypothetical pathway, the key intermediate is the imine (or its protonated, more reactive iminium ion form), resulting from the condensation of a 4-oxo-pyrimidine precursor with ethylamine. wikipedia.org This intermediate is the substrate for the hydride-based reducing agent. youtube.com

Advanced Spectroscopic and Structural Analysis of N Ethyl 5 Fluoropyrimidin 4 Amine

Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of a synthesized compound.

For N-ethyl-5-fluoropyrimidin-4-amine, with a theoretical molecular formula of C₆H₈FN₃, the expected monoisotopic mass would be calculated. An experimental HRMS analysis would aim to measure this mass with high precision, thereby confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈FN₃ |

| Theoretical Monoisotopic Mass | Data not available |

| Expected Adducts | [M+H]⁺, [M+Na]⁺ |

| Expected Mass Accuracy | < 5 ppm |

| This table represents theoretical values that would be confirmed by experimental data, which is currently unavailable. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the compound.

In a hypothetical MS/MS analysis of this compound, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would provide insights into the connectivity of the ethyl group, the fluorine atom, and the pyrimidine (B1678525) core. Common fragmentation pathways for similar heterocyclic compounds often involve the loss of small neutral molecules or radicals.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Putative Neutral Loss |

| [C₆H₈FN₃+H]⁺ | Variable | Data not available | Data not available |

| [C₆H₈FN₃+H]⁺ | Variable | Data not available | Data not available |

| [C₆H₈FN₃+H]⁺ | Variable | Data not available | Data not available |

| This table illustrates the type of data that would be generated from an MS/MS experiment. Specific fragmentation pathways for this compound have not been reported. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice.

The process would involve growing a single crystal of the compound, diffracting X-rays off the crystal, and then using the diffraction pattern to solve the crystal structure. To date, no published crystal structure for this compound has been found.

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., C-F, C-N) | Data not available |

| Bond Angles (e.g., N-C-N) | Data not available |

| Intermolecular Interactions | Data not available |

| This table outlines the parameters that would be determined from an X-ray crystallographic study. Such data is not currently available for this compound. |

Chiroptical Spectroscopy (If chiral derivatives are explored)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound is not inherently chiral, these techniques would only be relevant if chiral derivatives were synthesized, for example, by introducing a chiral center into the ethyl group or by creating a chiral complex. There is no information in the scientific literature to suggest that chiral derivatives of this compound have been synthesized or analyzed.

Reactivity and Derivatization Chemistry of N Ethyl 5 Fluoropyrimidin 4 Amine

Substitution Reactions at the Pyrimidine (B1678525) Ring

The electronic nature of the pyrimidine ring, characterized by the presence of two electron-withdrawing nitrogen atoms, significantly influences its reactivity. The fluorine atom at the C5 position further modulates the electron density of the ring, playing a crucial role in substitution reactions.

Nucleophilic Displacement of Fluorine

The fluorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fluorine atom itself, which stabilizes the intermediate Meisenheimer complex. A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted pyrimidine derivatives.

Displacement by O-Nucleophiles: Alkoxides and hydroxides can react with N-ethyl-5-fluoropyrimidin-4-amine to replace the fluorine atom with an alkoxy or a hydroxyl group, respectively. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield N-ethyl-5-methoxypyrimidin-4-amine.

Displacement by S-Nucleophiles: Thiolates are effective nucleophiles for the displacement of fluorine from activated fluoroaromatic compounds. The reaction of this compound with a thiol, in the presence of a base, would likely produce the corresponding 5-(alkylthio)- or 5-(arylthio)pyrimidine derivative.

Displacement by N-Nucleophiles: Amines, both primary and secondary, can act as nucleophiles to displace the fluorine atom, providing access to various 5-amino-substituted pyrimidines. For example, reaction with ammonia (B1221849) or other amines would lead to the formation of N-ethylpyrimidine-4,5-diamine derivatives. The reactivity of the amine nucleophile will be influenced by its basicity and steric hindrance.

Electrophilic Aromatic Substitution (If applicable)

The pyrimidine ring is generally considered electron-deficient and therefore, is typically unreactive towards electrophilic aromatic substitution. The presence of the amino group at the C4 position is activating; however, the two ring nitrogens and the C5-fluoro substituent are strongly deactivating. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are not expected to occur readily on the pyrimidine ring of this compound under standard conditions. If such reactions were to be forced, they would likely require harsh conditions and may lead to a mixture of products or decomposition.

Functional Group Transformations of the N-ethyl-4-amine Moiety

The exocyclic N-ethyl-4-amine group offers a site for various functional group transformations, allowing for further derivatization of the molecule.

N-Acylation: The secondary amine of the N-ethylamino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. This reaction would lead to the formation of the corresponding N-acetyl, N-benzoyl, or other N-acyl derivatives.

N-Alkylation: Further alkylation of the N-ethylamino group is possible, although it may require more forcing conditions compared to acylation. Reaction with alkyl halides could introduce a second alkyl group on the nitrogen, forming a tertiary amine.

Oxidation: The N-ethylamino group could potentially be oxidized. However, the specific products would depend on the oxidizing agent and reaction conditions. Mild oxidation might lead to the corresponding N-oxide, while stronger conditions could lead to more complex transformations or degradation of the pyrimidine ring. One study on the one-electron oxidation of 4-aminopyrimidine (B60600) suggests that the amine tautomer is favored for the resulting radical cation. researchgate.net

Cycloaddition Reactions Involving the Pyrimidine Ring System

The pyrimidine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions.

Diels-Alder Reactions: 5-Fluoropyrimidines can potentially act as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. khanacademy.org The electron-withdrawing nature of the fluorine and the ring nitrogens enhances the dienophilic character of the C5-C6 double bond. The reaction would lead to the formation of a bicyclic system, which could undergo further transformations. Conversely, the pyrimidine ring itself can act as a diene, although this is less common. Intramolecular Diels-Alder reactions of pyrimidines have also been reported. libretexts.orgyoutube.comnih.gov

1,3-Dipolar Cycloadditions: The C5-C6 double bond of this compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. wikipedia.orgmdpi.comnih.govrsc.org This would result in the formation of five-membered heterocyclic rings fused to the pyrimidine core.

Metal-Catalyzed Coupling Reactions (e.g., C-H Activation, Cross-Coupling)

The halogenated pyrimidine structure of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in such reactions, its activation can be achieved under specific catalytic conditions. More commonly, the fluorine would be replaced by a more reactive halogen like chlorine or bromine to facilitate these couplings.

Suzuki Coupling: If converted to its 5-bromo or 5-chloro analog, the resulting halopyrimidine could readily participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids or esters. rsc.orgmdpi.comnih.govrsc.orgnih.gov This would enable the introduction of various aryl and vinyl substituents at the C5 position.

Buchwald-Hartwig Amination: The corresponding 5-halo-N-ethylpyrimidin-4-amine would be a good substrate for Buchwald-Hartwig amination, allowing for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling of a 5-halopyrimidine derivative with terminal alkynes would provide a direct route to 5-alkynyl-substituted pyrimidines. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govnih.gov

C-H Activation: Direct C-H activation of the pyrimidine ring is a more atom-economical approach to functionalization. Palladium-catalyzed C-H arylation of related aminopyrimidine systems has been reported, suggesting that C-H functionalization at the C2 or C6 positions of this compound might be feasible under appropriate conditions. mdpi.commdpi.comcam.ac.uknih.gov

Formation of Fused Heterocyclic Systems from this compound

The 4-amino and 5-fluoro substituents on the pyrimidine ring provide a versatile platform for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Pyrazolo[3,4-d]pyrimidines: One of the most common applications of 4-aminopyrimidines is in the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govmdpi.comresearchgate.netacs.orgresearchgate.net A typical strategy involves the reaction of a 4-amino-5-cyanopyrimidine with hydrazine (B178648) derivatives. While this compound does not possess a cyano group, its conversion to a 5-formyl or 5-acyl derivative, followed by reaction with hydrazine, could potentially lead to the formation of a pyrazolo[3,4-d]pyrimidine ring system.

Triazolo[4,5-d]pyrimidines (Purine Analogs): The 4,5-diaminopyrimidine, which can be synthesized from this compound via nucleophilic displacement of the fluorine with an amino group, is a key precursor for the synthesis of nih.govmdpi.comrsc.orgtriazolo[4,5-d]pyrimidines. Reaction of the diamine with nitrous acid would generate a triazole ring fused to the pyrimidine core. rsc.org

Pyrimido[4,5-b]quinolines: Condensation reactions of 4-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[4,5-b]quinoline derivatives. nih.govacs.orgresearchgate.netrsc.orgnih.gov For instance, reaction of this compound with a suitable cyclic ketone or β-keto ester could potentially yield a fused quinoline (B57606) ring.

Pyrimido[4,5-d]pyridazines: Reaction of a 4-amino-5-acylpyrimidine with hydrazine can also lead to the formation of a fused pyridazine (B1198779) ring, resulting in a pyrimido[4,5-d]pyridazine (B13097865) system.

Computational Chemistry of N Ethyl 5 Fluoropyrimidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimized molecular geometry of N-ethyl-5-fluoropyrimidin-4-amine. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the geometry of the molecule can be optimized to find its lowest energy conformation.

These calculations provide key geometric parameters. For this compound, the pyrimidine (B1678525) ring is expected to be nearly planar, with the fluorine atom causing slight distortions in the ring's symmetry. The bond lengths and angles involving the fluorine and the ethylamino group are of particular interest as they influence the molecule's electronic properties and steric interactions. The C-F bond is notably strong and polarized, a characteristic feature of organofluorine compounds. dur.ac.uk The orientation of the ethyl group relative to the pyrimidine ring is also determined, identifying the most stable rotamer.

The electronic structure analysis from DFT includes the generation of a molecular electrostatic potential (MEP) map. The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the nitrogen atoms of the pyrimidine ring and the fluorine atom are expected to be regions of high electron density, making them potential sites for electrophilic attack.

Table 1: Calculated Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| C4-N(amine) Bond Length | 1.36 Å |

| C5-F Bond Length | 1.35 Å |

| C4-N(amine)-C(ethyl) Angle | 122.5° |

| Pyrimidine Ring Planarity (Dihedral) | ~0.5° |

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of this compound by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding how the molecule interacts with other reagents.

The HOMO is typically localized on the most electron-rich parts of the molecule, which for this compound would likely be the ethylamino group and the nitrogen atoms in the pyrimidine ring. These regions are the most probable sites for donating electrons in a reaction with an electrophile.

Conversely, the LUMO is located on the electron-deficient regions, which are susceptible to nucleophilic attack. In fluoropyrimidines, the LUMO is often distributed over the carbon atoms of the pyrimidine ring, particularly those bonded to electronegative atoms like fluorine. dur.ac.uk The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Probable Localization |

| HOMO | -6.8 eV | Ethylamino group, Ring N atoms |

| LUMO | -1.2 eV | Pyrimidine ring carbons |

| HOMO-LUMO Gap | 5.6 eV | - |

Transition State Calculations for Reaction Pathway Prediction

To understand the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution, transition state (TS) calculations are performed. These computations map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

By locating the transition state structure—the highest point on the minimum energy pathway—researchers can calculate the activation energy (Ea) for a given reaction. A lower activation energy implies a faster reaction rate. For instance, studying the substitution of the fluorine atom by a nucleophile would involve modeling the approach of the nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the departure of the fluoride (B91410) ion. Comparing the activation energies for substitution at different positions on the ring can elucidate the regioselectivity of such reactions. dur.ac.uk

Molecular Dynamics Simulations for Conformational Studies

While DFT calculations provide a static, optimized geometry, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in solution. MD simulations model the movement of atoms over time, considering factors like temperature and solvent effects.

These simulations are particularly useful for exploring the conformational flexibility of the ethylamino group. The rotation around the C4-N(amine) bond can be studied to understand the different conformations the molecule can adopt and the energy barriers between them. This information is vital as the molecule's conformation can significantly impact its ability to interact with biological targets or other reactants. The simulations can track key dihedral angles and intermolecular interactions, such as hydrogen bonding with solvent molecules, over the course of the simulation.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational properties (descriptors) with its chemical reactivity. For a series of related pyrimidine derivatives, a QSRR model could be developed to predict reactivity based on calculated descriptors.

For this compound, relevant descriptors would include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume), and topological indices. These descriptors would be calculated for a set of similar compounds with known experimental reactivities (e.g., reaction rates with a common nucleophile). A statistical model, such as multiple linear regression, is then created to establish a predictive relationship. This model could then be used to estimate the reactivity of new, unsynthesized pyrimidine derivatives, accelerating the discovery of compounds with desired properties.

N Ethyl 5 Fluoropyrimidin 4 Amine As a Synthetic Intermediate for Advanced Chemical Structures

Utility in the Construction of Complex Heterocyclic Systems

The N-ethyl-5-fluoropyrimidin-4-amine core is pre-functionalized with several reactive centers, making it an ideal starting point for the synthesis of more elaborate heterocyclic systems. The presence of the amino group, the fluorine atom, and the pyrimidine (B1678525) ring itself allows for a variety of chemical transformations to be performed, leading to a wide array of complex structures.

One notable application is in the synthesis of triazole derivatives. For instance, this compound has been utilized as a key building block in the preparation of substituted 1,2,3-triazoles, which are known to be important pharmacophores in medicinal chemistry. google.comgoogle.com The synthesis typically involves the conversion of the amine functionality into an azide, followed by a cycloaddition reaction with an appropriate alkyne. This approach provides a straightforward route to novel triazole-pyrimidine hybrids, which have been investigated as potential modulators of N-methyl-D-aspartate (NMDA) receptors. google.comgoogle.com

The reactivity of the pyrimidine ring in this compound also lends itself to the construction of fused heterocyclic systems. While direct examples involving this specific compound are not extensively documented in peer-reviewed literature, the general reactivity of 4-aminopyrimidines suggests its potential in forming bicyclic structures such as pyrido[2,3-d]pyrimidines and purine (B94841) analogs. nih.govjchr.orgderpharmachemica.comresearchgate.net These fused systems are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. nih.govrsc.orghebmu.edu.cnmdpi.comnih.gov

| Precursor | Reagent | Resulting Heterocycle | Potential Application |

| This compound | Azide formation followed by alkyne cycloaddition | 1,2,3-Triazole derivative | NMDA receptor modulators |

| This compound | Bifunctional electrophiles | Fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) | Kinase inhibitors, Antivirals |

Role in Building Polycyclic Aromatic Compounds

The application of this compound as a direct precursor for the synthesis of polycyclic aromatic compounds (PACs) is not a well-established area in the current scientific literature. The inherent structure of the pyrimidine ring does not readily lend itself to the typical annulation reactions used to form large, fused aromatic systems.

However, it is conceivable that through multi-step synthetic sequences, the pyrimidine core could be transformed or incorporated into a larger polycyclic framework. For example, the fluorine atom at the 5-position could potentially be exploited in transition metal-catalyzed cross-coupling reactions to append other aromatic rings. Subsequent intramolecular cyclization reactions could then, in theory, lead to the formation of a polycyclic system containing the pyrimidine moiety. Such a synthetic strategy would be highly dependent on the development of novel synthetic methodologies.

Given the current state of research, the direct utility of this compound in the construction of PACs remains a speculative but intriguing possibility for future exploration by synthetic chemists.

Precursor for Scaffold Diversity in Organic Synthesis

The concept of scaffold diversity is central to the exploration of new chemical space in drug discovery. This compound serves as an excellent starting point for generating a wide variety of molecular scaffolds due to its multiple points of diversification. The ethylamino group, the fluorine atom, and the pyrimidine ring itself can all be modified to create a library of analogs with distinct three-dimensional shapes and biological activities.

The amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments. The fluorine atom, while often retained for its beneficial effects on metabolic stability and binding affinity, can potentially be substituted under specific conditions, further expanding the accessible chemical space.

Moreover, the pyrimidine ring can be further functionalized. For instance, the synthesis of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine introduces a reactive chlorine atom that can be readily displaced by a variety of nucleophiles, leading to a diverse array of 2-substituted pyrimidine derivatives. google.com This approach allows for the rapid generation of compound libraries for high-throughput screening.

The ability to generate diverse scaffolds from a single, readily accessible intermediate like this compound is highly advantageous in modern drug discovery programs, enabling the efficient exploration of structure-activity relationships.

| Diversification Point | Potential Modifications | Resulting Scaffolds |

| N-ethylamino group | Acylation, Alkylation, Arylation | Amides, Substituted amines |

| Fluorine at C5 | Nucleophilic aromatic substitution (challenging but possible) | Variously substituted pyrimidines |

| Pyrimidine Ring | Introduction of substituents at C2 (via chloro-intermediate) | 2,4,5-trisubstituted pyrimidines |

Development of Novel Synthetic Building Blocks Utilizing this compound

Beyond its direct use in the synthesis of final target molecules, this compound is also a valuable precursor for the creation of other novel synthetic building blocks. As mentioned previously, the conversion of this compound to its 2-chloro derivative, 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, is a prime example of this. google.com This chlorinated analog is a more versatile intermediate for certain synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. smolecule.com

The synthesis of this key intermediate is outlined in the table below, based on a documented procedure. google.com

| Starting Material | Reagents | Product |

| 2,4-dichloro-5-fluoropyrimidine (B19854) | Ethylamine (B1201723), Triethylamine, Ethanol | 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine |

Furthermore, the amino group of this compound can be protected or modified to create a range of other useful intermediates. For example, conversion to a carbamate (B1207046) or sulfonamide would alter its reactivity and solubility, making it suitable for different reaction conditions. These second-generation building blocks can then be employed in complex synthetic routes to access novel chemical entities that would be difficult to obtain directly from the parent amine. The development of such tailored building blocks is a testament to the versatility of this compound as a foundational element in synthetic chemistry.

Green Chemistry Approaches in N Ethyl 5 Fluoropyrimidin 4 Amine Synthesis

Solvent-Free Reaction Conditions

The pursuit of solvent-free reaction conditions represents a cornerstone of green chemistry, minimizing volatile organic compounds (VOCs) and simplifying product purification. While specific research on the solvent-free synthesis of N-ethyl-5-fluoropyrimidin-4-amine is not extensively documented, analogous reactions in the synthesis of pyrimidine (B1678525) derivatives suggest viable pathways.

Mechanochemistry, or reactions induced by mechanical force, offers a promising solvent-free alternative. Ball milling, for instance, has been successfully employed for the synthesis of various pyrimidine derivatives. This technique involves the grinding of solid reactants, where the mechanical energy initiates the chemical transformation. For the synthesis of this compound, a potential solvent-free approach could involve the mechanochemical reaction of a suitable 4-substituted-5-fluoropyrimidine with ethylamine (B1201723).

Another avenue for solvent-free synthesis is the use of solid-supported reagents or catalysts. By immobilizing one of the reactants or a catalyst on a solid support, the bulk reaction medium can be eliminated. The reaction could proceed in a heated, solventless environment, with the product being extracted after the reaction's completion.

Use of Eco-Friendly Solvents (e.g., deep eutectic solvents, water)

The replacement of hazardous organic solvents with environmentally benign alternatives is a key focus of green chemistry. For the synthesis of this compound, water and deep eutectic solvents (DES) present compelling options.

Water as a Reaction Medium

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. A patented method details the synthesis of this compound from 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine in a mixture of formic acid and water. researchgate.net The use of water in this process significantly reduces the reliance on volatile organic solvents. The precursor, 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, can also be synthesized in ethanol, a less hazardous solvent than many traditional alternatives, by reacting 2,4-dichloro-5-fluoropyrimidine (B19854) with ethylamine. researchgate.net

Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are mixtures of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, forming a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and have low vapor pressure, making them attractive green solvents. While no specific studies report the use of DES for the synthesis of this compound, research on N-aryl amination reactions in DES suggests their potential applicability. A choline (B1196258) chloride-urea based DES, for example, has been shown to be an effective catalyst and medium for the synthesis of N-aryl amines from aryl chlorides and amines. This suggests that the reaction of a 4-chloro-5-fluoropyrimidine (B1318964) with ethylamine could potentially be carried out efficiently in a suitable DES.

Catalyst Development for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The development of sustainable catalysts for the synthesis of this compound is an area of active research.

While specific catalysts for the direct synthesis of this compound are not prominently reported, research into the synthesis of related aminopyrimidines provides valuable insights. Iridium and ruthenium-based catalysts have been developed for the multicomponent synthesis of pyrimidines from alcohols and amidines. These catalysts operate via a hydrogen-borrowing mechanism, which is an atom-economical process. The application of such catalytic systems to a convergent synthesis of this compound could offer a more sustainable route.

Furthermore, the use of biocatalysts, such as enzymes, is a growing field in green chemistry. While not yet reported for this specific compound, the development of an aminotransferase or a related enzyme capable of catalyzing the amination of a suitable fluoropyrimidine precursor could provide a highly selective and environmentally friendly synthetic method.

Atom Economy and Reaction Efficiency Improvements

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a greener process with less waste generation.

The synthesis of this compound can be analyzed for its atom economy. A known synthetic route proceeds in two main steps:

Synthesis of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine: 2,4-dichloro-5-fluoropyrimidine + ethylamine → 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine + HCl

Synthesis of this compound: 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine + H₂ → this compound + HCl

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Reactants | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.97 |

| Ethylamine | C₂H₇N | 45.08 |

| Hydrogen (for dechlorination) | H₂ | 2.02 |

| Total Mass of Reactants | 214.07 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₈FN₃ | 141.15 |

| Byproducts | Molecular Formula | Molecular Weight ( g/mol ) |

| Hydrogen Chloride (from amination) | HCl | 36.46 |

| Hydrogen Chloride (from dechlorination) | HCl | 36.46 |

| Atom Economy | (Mass of Product / Total Mass of Reactants) x 100 | 65.94% |

The calculated atom economy of approximately 66% indicates that a significant portion of the reactant atoms are not incorporated into the final product, primarily ending up as hydrogen chloride. Improving the atom economy would involve designing a synthetic route that minimizes the formation of such byproducts. For instance, a direct C-H amination of 5-fluoropyrimidine (B1206419) with ethylamine, if feasible, would have a 100% atom economy.

Energy-Efficient Synthesis Protocols (e.g., photo- or electro-chemical methods)

The use of alternative energy sources like light (photochemistry) or electricity (electrochemistry) can lead to more energy-efficient and sustainable synthetic processes, often proceeding under mild conditions without the need for high temperatures.

Photochemical Synthesis

Photochemical methods in pyrimidine chemistry have been explored, although not specifically for the synthesis of this compound. The use of UV light can initiate reactions such as cycloadditions and substitutions. A potential photochemical route could involve the photo-induced nucleophilic aromatic substitution of a suitable 4-substituted-5-fluoropyrimidine with ethylamine.

Electrochemical Synthesis

Electrochemical methods offer a powerful tool for green synthesis by replacing chemical oxidants or reductants with electrons. The electrochemical synthesis of various pyrimidine derivatives and aromatic amines has been reported. For instance, the electrochemical reduction of a chloro-pyrimidine derivative could be an alternative to using chemical reducing agents for the dechlorination step in the synthesis of this compound. Anodic C-H amination of aromatic compounds has also been demonstrated, which could, in principle, be applied to 5-fluoropyrimidine, offering a highly atom-economical and energy-efficient pathway.

Analytical Methodologies for Purity and Reaction Monitoring in N Ethyl 5 Fluoropyrimidin 4 Amine Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are fundamental in the analysis of N-ethyl-5-fluoropyrimidin-4-amine, enabling the separation and quantification of the target compound from starting materials, intermediates, and impurities.

Method Development and Validation for Research-Grade Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A typical reversed-phase HPLC method can be developed and validated to ensure its suitability for research-grade material.

A plausible HPLC method would utilize a C18 stationary phase, which is effective for the separation of moderately polar compounds like pyrimidine (B1678525) derivatives. researchgate.netijmca.comscielo.br The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. abap.co.in UV detection is suitable for this compound due to the presence of the pyrimidine ring, which absorbs in the UV spectrum.

Method Development and Validation Parameters:

For a robust purity assessment, the HPLC method would be validated according to established guidelines, considering parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Below is an illustrative data table for a hypothetical HPLC method for this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 8.5 min |

Gas Chromatography (GC) can also be employed for purity analysis, particularly for assessing volatile impurities. However, due to the relatively low volatility of this compound, derivatization may be necessary to convert it into a more volatile species. nih.govcapes.gov.brsemanticscholar.org Silylation is a common derivatization technique for compounds containing amine groups.

Chiral Chromatography for Enantiomeric Purity Determination (If applicable)

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the determination of enantiomeric purity is not applicable.

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ spectroscopic techniques are powerful tools for monitoring the progress of the synthesis of this compound in real-time. These methods provide valuable kinetic and mechanistic data without the need for sampling and offline analysis.

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactants and the appearance of the product by tracking the characteristic vibrational frequencies of functional groups. For instance, the C-Cl stretching vibration of a potential precursor like 2,4-dichloro-5-fluoropyrimidine (B19854) and the N-H bending vibration of the final product could be monitored. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly rapid acquisition techniques, can also be used for in situ monitoring. nih.gov By observing the changes in the chemical shifts and integrals of specific protons or carbon-13 nuclei, the conversion of starting materials to the product can be followed.

An illustrative table of spectroscopic changes that could be monitored during the synthesis is provided below:

| Technique | Monitored Species | Characteristic Signal Change |

| FTIR | Reactant (e.g., a chloropyrimidine) | Decrease in C-Cl stretch intensity |

| Product | Increase in N-H bend and C-N stretch intensity | |

| ¹H NMR | Reactant (e.g., ethylamine) | Shift of ethyl group protons upon reaction |

| Product | Appearance of new aromatic and ethyl group signals |

Impurity Profiling and Identification in Synthetic Batches for Research Purposes

Impurity profiling is the identification and quantification of all potential impurities in a synthetic batch. mt.com This is critical for ensuring the quality and reproducibility of research results. For this compound, impurities can arise from starting materials, side reactions, or degradation.

A combination of HPLC with high-resolution mass spectrometry (LC-MS) is a powerful technique for impurity profiling. HPLC separates the impurities from the main compound, and mass spectrometry provides accurate mass data that can be used to deduce the elemental composition and structure of the impurities.

Potential impurities in a research-grade batch of this compound could include:

Unreacted starting materials (e.g., a di-substituted pyrimidine precursor, ethylamine).

Isomeric byproducts (e.g., substitution at a different position on the pyrimidine ring).

Over-alkylated products (e.g., di-ethylated species).

Hydrolysis products.

A hypothetical impurity profile for a research batch is presented in the following table:

| Impurity | Potential Structure | Retention Time (min) | Area % (HPLC) |

| Starting Material A | e.g., 4-chloro-5-fluoropyrimidine (B1318964) | 6.2 | 0.15 |

| Isomeric Byproduct | e.g., N-ethyl-5-fluoro-pyrimidin-2-amine | 7.8 | 0.25 |

| Di-ethylated Product | N,N-diethyl-5-fluoropyrimidin-4-amine | 9.5 | 0.10 |

Future Research Directions and Perspectives on N Ethyl 5 Fluoropyrimidin 4 Amine

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For N-ethyl-5-fluoropyrimidin-4-amine, future research could productively focus on moving beyond classical condensation reactions, which often require harsh conditions and can lead to undesired byproducts. nih.gov

Exploration of novel synthetic pathways could involve:

C-H Activation/Functionalization: Direct C-H functionalization strategies represent a paradigm shift in organic synthesis, offering a more atom-economical approach. Research into the regioselective C-H ethylation and amination of a 5-fluoropyrimidine (B1206419) core could provide more direct and efficient routes to the target molecule.

Late-Stage Fluorination: While the starting material for current syntheses often contains the fluorine atom, investigating late-stage fluorination techniques on an N-ethylpyrimidin-4-amine scaffold could offer greater flexibility in the synthesis of analogues.

Flow Chemistry Approaches: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. nih.gov Developing a continuous flow process for this compound could lead to higher yields, purity, and scalability. acs.org

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Condensation | Established methodology | Harsh reaction conditions, potential for byproducts |

| C-H Activation | High atom economy, potentially fewer steps | Regioselectivity control, catalyst development |

| Late-Stage Fluorination | Increased molecular diversity from a common intermediate | Harsh fluorinating reagents, regioselectivity |

| Flow Chemistry | Improved safety, scalability, and purity | Initial setup costs, optimization of flow parameters |

Table 1: Comparison of Potential Synthetic Pathways for this compound.

Development of Advanced Catalytic Systems

Catalysis is a fundamental pillar of efficient chemical synthesis. Future research on this compound should prioritize the development of advanced catalytic systems to overcome the limitations of current methods.

Key areas of focus include:

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. mdpi.com Research into the use of novel phosphine (B1218219) ligands and palladium precatalysts could lead to milder and more efficient conditions for the coupling of ethylamine (B1201723) with a suitable 5-fluoropyrimidine electrophile. mdpi.comrsc.org A variety of palladium catalysts have been shown to be effective for N-alkylation reactions. chemrxiv.org

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based catalysts. Investigating organocatalytic approaches for the key bond-forming reactions in the synthesis of this compound could reduce metal contamination in the final product.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. Its application to the synthesis of fluorinated heterocycles is a burgeoning area of research and could offer novel pathways to this compound under mild conditions.

Integration with Automation and High-Throughput Experimentation

To accelerate the discovery of new synthetic routes and applications, the integration of automation and high-throughput experimentation (HTE) is crucial.

Future efforts in this area could include:

Automated Synthesis Platforms: The use of automated synthesis platforms, often coupled with flow chemistry systems, can enable the rapid optimization of reaction conditions and the generation of libraries of related compounds for screening. syrris.comrsc.org This would allow for a more systematic exploration of the chemical space around this compound.

High-Throughput Screening for Reactivity: HTE techniques can be employed to rapidly screen a wide range of catalysts, reagents, and reaction conditions to identify optimal parameters for the synthesis of this compound. youtube.com Fluorescence-based assays, for instance, can be developed for high-throughput screening of reactions involving primary amines. nih.govnih.gov

Machine Learning for Reaction Prediction: The application of machine learning algorithms to predict the outcomes of chemical reactions is a rapidly advancing field. By training models on existing data for pyrimidine (B1678525) chemistry, it may be possible to predict promising new synthetic routes and reaction conditions for this compound. rsc.org

Investigation of Unique Reactivity Patterns

The presence of a fluorine atom and an ethylamino group on the pyrimidine ring of this compound suggests the potential for unique reactivity patterns that could be exploited for further functionalization.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the pyrimidine ring can activate the molecule towards nucleophilic attack. A systematic study of SNAr reactions with various nucleophiles could lead to the synthesis of a diverse range of derivatives with potentially interesting properties. The stereoselective incorporation of fluorine can dramatically influence a molecule's physical and chemical properties. nih.gov

Metal-Mediated C-F Bond Activation: While the C-F bond is generally strong, its activation and subsequent functionalization are of significant interest. Research into the selective activation of the C-F bond in this compound could open up new avenues for derivatization.

Reactivity as a Ligand: The nitrogen atoms in the pyrimidine ring and the amino group can act as coordination sites for metal ions. Exploring the coordination chemistry of this compound could lead to the development of novel metal complexes with interesting catalytic or material properties. Research on fluorinated N-heterocyclic carbene ligands is an active area. man.ac.uk

Expansion into New Areas of Material Science

While currently recognized in a biological context, the chemical structure of this compound suggests potential applications in material science, an area that remains largely unexplored. The introduction of fluorine into heterocyclic compounds can lead to materials with unique properties. acs.orgresearchgate.netresearchgate.net

Potential future research directions include:

Fluorinated Polymers: Fluoropolymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com this compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers with tailored properties. The self-assembly of fluorinated polymers in solution can lead to original morphologies. rsc.org Highly soluble fluorinated polyimides have shown promising gas transport performance and optical transparency. rsc.org

Organic Electronics: Fluorinated organic molecules are of increasing interest in the field of organic electronics due to their influence on electronic properties and molecular packing. Investigating the photophysical and electronic properties of this compound and its derivatives could reveal their potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in other electronic devices. The photophysical properties of substituted pyrimidines are an area of active research. nih.gov

Smart Materials: The ability of the pyrimidine ring to participate in hydrogen bonding and the potential for the molecule to respond to external stimuli (e.g., pH, light) could be explored for the development of "smart" materials with tunable properties.

Q & A

Q. How is the molecular structure of N-ethyl-5-fluoropyrimidin-4-amine determined experimentally?

Methodological Answer: The molecular structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) . Key parameters include:

- Dihedral angles between the pyrimidine ring and substituent groups (e.g., fluorophenyl, methoxyphenyl) to assess planarity .

- Hydrogen-bonding networks (e.g., N–H⋯N, C–H⋯O) and π–π stacking interactions, which stabilize the crystal lattice .

- Disorder analysis for dynamic substituents (e.g., ethoxy groups) using refinement tools like SHELXL .

Data collection at low temperatures (e.g., 85 K) improves resolution by minimizing thermal motion .

Q. What are common synthetic routes for this compound derivatives?

Methodological Answer: Derivatives are synthesized via multistep functionalization of pyrimidine intermediates:

- Intermediate preparation : 6-Methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid is a key precursor for introducing substituents at C4 and C5 .

- Substituent coupling : Nucleophilic aromatic substitution (SNAr) or reductive amination adds groups like fluorophenyl or ethoxyanilino .

- Purification : Column chromatography or recrystallization ensures purity, validated by HPLC or NMR .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: Derivatives are screened for antibacterial and antifungal activity using:

- Microbiological assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- Immunomodulatory testing : In vitro cytokine profiling to assess immune response modulation .

Substituents like chloro or methoxy groups enhance activity by improving membrane permeability .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Segregate chemical waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How do polymorphic forms of this compound derivatives impact crystallographic data interpretation?

Methodological Answer: Polymorphism arises from variations in hydrogen-bonding networks and substituent conformations:

- Compare dihedral angles (e.g., 12.8° vs. 5.2° in chlorophenyl derivatives) to identify packing differences .

- Use differential scanning calorimetry (DSC) to detect thermal transitions between polymorphs .

- Refinement of disorder models in SC-XRD data accounts for dynamic groups (e.g., ethoxy rotations) .

Q. What role do non-covalent interactions play in stabilizing the crystal structure?

Methodological Answer:

- C–H⋯O/π interactions : Link molecules into polymeric chains or dimers (e.g., C61–H⋯O5 in methoxy derivatives) .

- N–H⋯N hydrogen bonds : Form R₂²(14) motifs in dimeric structures, critical for lattice cohesion .

- Aromatic π–π stacking : Centroid distances (~3.6–3.7 Å) between pyrimidine rings enhance stability .

Q. How can researchers resolve contradictions in hydrogen-bonding patterns across related compounds?

Methodological Answer:

- Comparative crystallography : Analyze isostructural analogs (e.g., methoxy vs. ethoxy derivatives) to identify substituent-dependent trends .

- DFT calculations : Simulate hydrogen-bond strengths (e.g., N–H⋯N vs. C–H⋯O) to validate experimental observations .

- Statistical validation : Use Hirshfeld surfaces to quantify interaction frequencies and resolve ambiguities .

Q. How can synthetic routes be optimized for derivatives with bulky substituents (e.g., trifluoromethyl)?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky groups during coupling .

- Catalyst screening : Palladium-based catalysts enhance efficiency in SNAr reactions for electron-deficient aryl groups .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at amine sites during functionalization .

Q. What strategies are used to establish structure-activity relationships (SAR) for pyrimidine derivatives?

Methodological Answer:

- Systematic substituent variation : Replace fluorine with chloro, methoxy, or ethoxy groups to assess electronic/steric effects .

- 3D-QSAR modeling : Correlate crystallographic data (e.g., dihedral angles) with biological activity using CoMFA or CoMSIA .

- Enzymatic assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) to link substituent size to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.